molecular formula C31H29BrN2O5S B12388318 Asper-29

Asper-29

Cat. No.: B12388318
M. Wt: 621.5 g/mol
InChI Key: PVSAZGHLDWSSJJ-XRKRLSELSA-N
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Description

Asper-29 is a synthetic derivative of the natural product Asperphenamate, optimized for dual inhibition of cysteine proteases cathepsin L (CatL) and cathepsin S (CatS). It was first reported by Huang et al. (2023) during investigations into cysteine protease inhibitors derived from plant secondary metabolites . Structurally, this compound has a molecular formula of C₃₁H₂₉BrN₂O₅S (MW: 621.54 g/mol) and a CAS number of 2630388-03-1 .

Properties

Molecular Formula

C31H29BrN2O5S

Molecular Weight

621.5 g/mol

IUPAC Name

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2R)-2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C31H29BrN2O5S/c32-26-16-18-28(19-17-26)40(37,38)34-27(20-23-10-4-1-5-11-23)22-39-31(36)29(21-24-12-6-2-7-13-24)33-30(35)25-14-8-3-9-15-25/h1-19,27,29,34H,20-22H2,(H,33,35)/t27-,29-/m1/s1

InChI Key

PVSAZGHLDWSSJJ-XRKRLSELSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asper-29 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Asper-29 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced analogs.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated analogs.

Scientific Research Applications

Asper-29 has a wide range of scientific research applications, including:

Mechanism of Action

Asper-29 exerts its effects by inhibiting the activity of cathepsin L and cathepsin S. These enzymes are involved in the degradation of extracellular matrix proteins, which is a critical step in cancer cell migration and invasion. By inhibiting these enzymes, this compound can suppress the metastasis of cancer cells .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Dual inhibition : Exhibits IC₅₀ values of 6.03 μM (CatL) and 5.02 μM (CatS) in enzymatic assays .
  • Therapeutic application : Primarily studied in pancreatic cancer metastasis , where it suppresses cancer cell migration and invasion by blocking proteolytic activity of CatL and CatS .
  • Preclinical efficacy: In a BxPC-3 pancreatic adenocarcinoma mouse model, Asper-29 significantly reduced metastasis to lung and liver tissues .

Comparison with Similar Cathepsin Inhibitors

The following table summarizes this compound’s inhibitory profile alongside other CatS inhibitors, highlighting key differences in potency, specificity, and clinical progress:

Compound Target(s) IC₅₀ (nM) Selectivity Clinical Stage Key Findings Reference
This compound CatL + CatS 5020 (CatS)<sup>1</sup> Dual inhibitor Preclinical Blocks pancreatic cancer metastasis
LY3000328 CatS 1 Selective Phase II Reduces abdominal aortic aneurysm
MIV-247 CatS 1 Selective Preclinical High potency but limited data
ASP1617 disuccinate CatS 4.6 Selective Preclinical Optimized for oral bioavailability
RO5459072 CatS N/A Unknown Discontinued No reported IC₅₀

Notes:

This compound’s CatS IC₅₀ was reported as 1790 nM in one study , but subsequent assays using purified enzymes confirmed 5020 nM . Discrepancies may arise from assay conditions or cell-based vs. enzymatic measurements.

Selectivity and Dual Inhibition

This compound’s dual inhibition distinguishes it from selective CatS inhibitors like LY3000328 and MIV-245. While the latter compounds exhibit superior potency (IC₅₀ ~1 nM), their narrow specificity may limit utility in diseases requiring concurrent CatL/CatS blockade, such as cancer metastasis . However, this compound’s lower potency (μM-range IC₅₀) raises questions about its therapeutic dose requirements compared to nM-level inhibitors .

Clinical and Preclinical Advancements

  • LY3000328 : Advanced to Phase II trials for cardiovascular indications, demonstrating efficacy in myocardial injury and aneurysm models .
  • This compound: Limited to preclinical studies but shows promise in oncology. Yuan et al.

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